molecular formula C22H22N6O3 B2739651 N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1797584-58-7

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2739651
CAS No.: 1797584-58-7
M. Wt: 418.457
InChI Key: LISIHTSRLLNAMX-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a diverse array of functional groups, including a furan ring, a triazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.

    Coupling with the Pyrazole Ring: The final step involves the coupling of the triazole-furan intermediate with a pyrazole derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The triazole ring can be reduced to a triazoline under hydrogenation conditions.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Triazoline derivatives.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: It can be used in the study of its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
  • N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-phenylbutanamide

Uniqueness

N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which provide it with a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-15-18(14-24-28(15)17-6-3-2-4-7-17)21(29)23-11-12-26-22(30)27(16-9-10-16)20(25-26)19-8-5-13-31-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISIHTSRLLNAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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